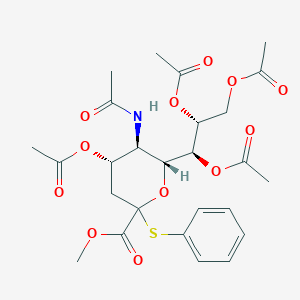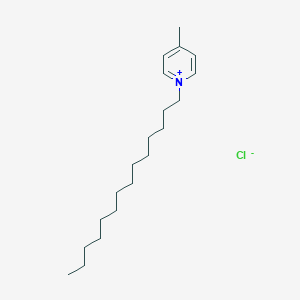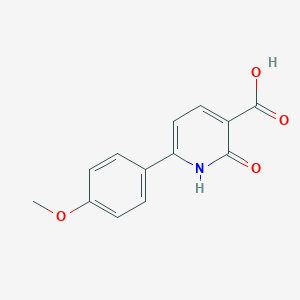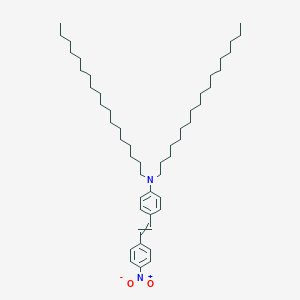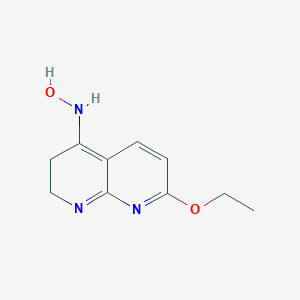
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime, also known as EDO, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Scientific Research Applications
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime has been the subject of scientific research for its potential applications in various fields. One of its primary uses is as a fluorescence probe for the detection of metal ions in biological samples. (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Mechanism Of Action
The mechanism of action of (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime is not fully understood, but it is believed to involve the chelation of metal ions and the induction of oxidative stress in cells. This leads to the activation of apoptotic pathways, resulting in cell death.
Biochemical And Physiological Effects
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit the growth of bacteria, and act as an antioxidant. (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime has also been shown to have neuroprotective effects, as it can protect neurons from oxidative stress-induced damage.
Advantages And Limitations For Lab Experiments
One of the advantages of using (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime in lab experiments is its high selectivity for metal ions, which allows for the detection of specific ions in complex biological samples. However, one limitation of (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime is its relatively low water solubility, which can make it difficult to use in aqueous environments.
Future Directions
There are several potential future directions for research involving (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime. One area of interest is the development of new fluorescent probes based on the (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime scaffold for the detection of other analytes in biological samples. Another area of potential research is the optimization of the synthesis method to improve the yield and purity of (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime involves the reaction of 2-ethoxy-3-formylquinoline with hydroxylamine hydrochloride in the presence of sodium acetate in acetic acid. The resulting product is then treated with sodium hydroxide to obtain (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime in high yield.
properties
CAS RN |
130875-68-2 |
|---|---|
Product Name |
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime |
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(NZ)-N-(7-ethoxy-2,3-dihydro-1H-1,8-naphthyridin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H13N3O2/c1-2-15-9-4-3-7-8(13-14)5-6-11-10(7)12-9/h3-4,14H,2,5-6H2,1H3,(H,11,12)/b13-8- |
InChI Key |
YEBUQMDZUKSOAQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1=NC2=NCCC(=C2C=C1)NO |
SMILES |
CCOC1=NC2=C(C=C1)C(=NO)CCN2 |
Canonical SMILES |
CCOC1=NC2=NCCC(=C2C=C1)NO |
synonyms |
1,8-Naphthyridin-4(1H)-one,7-ethoxy-2,3-dihydro-,oxime,(Z)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




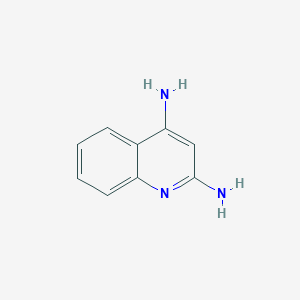
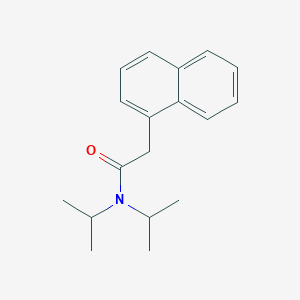
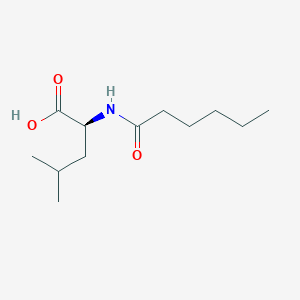
![1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine](/img/structure/B135507.png)

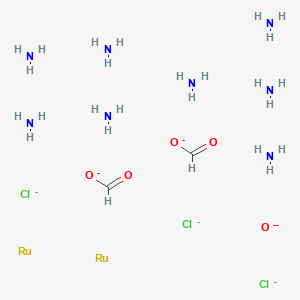
![[2-[(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B135519.png)
![(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B135521.png)

